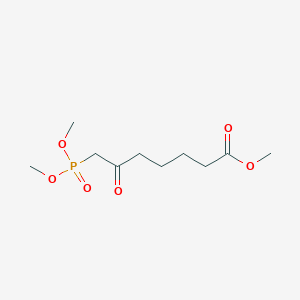
Heptanoic acid, 7-(dimethoxyphosphinyl)-6-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanoic acid, 7-(dimethoxyphosphinyl)-6-oxo-, methyl ester is a specialized organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 7-(dimethoxyphosphinyl)-6-oxo-, methyl ester typically involves the esterification of heptanoic acid with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, including continuous flow reactors and optimized catalytic systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Heptanoic acid, 7-(dimethoxyphosphinyl)-6-oxo-, methyl ester can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Heptanoic acid, 7-(dimethoxyphosphinyl)-6-oxo-, methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of heptanoic acid, 7-(dimethoxyphosphinyl)-6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanoic acid: A simpler carboxylic acid with similar structural features but lacking the additional functional groups.
Methyl heptanoate: An ester of heptanoic acid with methanol, similar in structure but without the dimethoxyphosphinyl and oxo groups.
Octanoic acid: Another carboxylic acid with an additional carbon atom in the chain, differing in chain length and properties.
Uniqueness
Heptanoic acid, 7-(dimethoxyphosphinyl)-6-oxo-, methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of the dimethoxyphosphinyl and oxo groups differentiates it from simpler esters and carboxylic acids, making it a valuable compound in specialized research and industrial applications.
Eigenschaften
CAS-Nummer |
58648-51-4 |
|---|---|
Molekularformel |
C10H19O6P |
Molekulargewicht |
266.23 g/mol |
IUPAC-Name |
methyl 7-dimethoxyphosphoryl-6-oxoheptanoate |
InChI |
InChI=1S/C10H19O6P/c1-14-10(12)7-5-4-6-9(11)8-17(13,15-2)16-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
MGXGVPPJHSJKLE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCC(=O)CP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



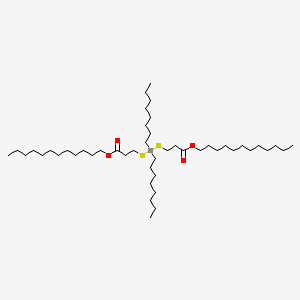
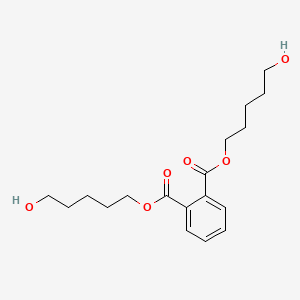
![4-[(Butylamino)methylidene]-2-chlorocyclohexa-2,5-dien-1-one](/img/structure/B14604166.png)
![4-Chloro-3-{[(dimethylamino)methylidene]sulfamoyl}benzoic acid](/img/structure/B14604168.png)
![1-[(Prop-2-yn-1-yl)oxy]nonane](/img/structure/B14604172.png)
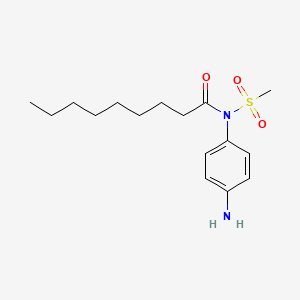
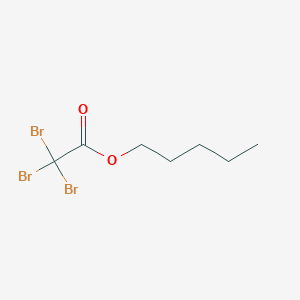
![Methyl 5-[2-(4-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14604196.png)
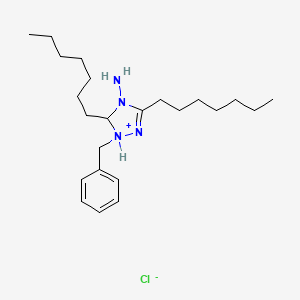
![3-[2-(2-Arsonophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14604208.png)
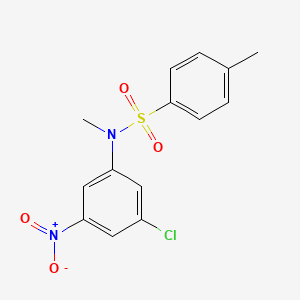

![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)
